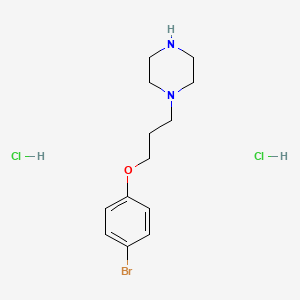

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride

Vue d'ensemble

Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are key components of several drugs .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

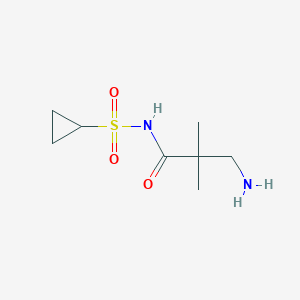

The molecular structure of piperazine derivatives typically includes a six-membered ring with two nitrogen atoms. The specific compound you mentioned would also include a bromophenoxy group attached to a propyl chain, which is then attached to one of the nitrogen atoms in the piperazine ring .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out. In general, piperazines can undergo reactions typical of secondary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the specific compound. In general, these compounds are crystalline solids at room temperature .

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in drug design, exhibiting a wide range of therapeutic uses. The modification of the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. Piperazine derivatives have been identified for their therapeutic applications across various domains, including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This breadth of applications underscores the flexibility of piperazine as a building block in discovering drug-like elements, with substitutions on the piperazine ring significantly affecting the pharmacokinetics and pharmacodynamics of the resulting molecules (Rathi et al., 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The inclusion of piperazine in molecular frameworks has contributed significantly to the design and structure-activity relationship (SAR) of anti-TB molecules. This highlights the importance of piperazine in medicinal chemistry as a vital building block for developing safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).

Piperazine and Morpholine in Medicinal Chemistry

The in vitro and in vivo investigations of piperazine and morpholine analogues reveal a broad spectrum of pharmaceutical applications. Recent developments in the synthesis of these derivatives have expanded their pharmacophoric activities, showcasing current trends in their synthesis and potent biological activities. This underscores the ongoing interest and potential in exploring piperazine and morpholine analogues for various therapeutic applications (Mohammed et al., 2015).

Piperazine as a Key Substructure for Antidepressants

The presence of the piperazine substructure in many marketed antidepressants has been noted for its contribution to the favorable CNS pharmacokinetic profile. Moreover, piperazine plays a crucial role in specific binding conformations of these agents, influencing the design and development of novel antidepressants. This review provides insights into the significance of the piperazine moiety in antidepressant development, including current advancements and SAR studies (Kumar et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

1-[3-(4-bromophenoxy)propyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHUCGBZUICCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCOC2=CC=C(C=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

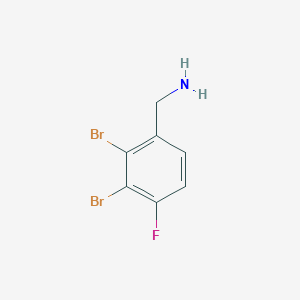

![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)